Cas no 378-69-8 (3,4-Dibromo-1,1,1,2,2-pentafluorobutane)

3,4-Dibromo-1,1,1,2,2-pentafluorobutane is a halogenated fluorocarbon compound characterized by its unique combination of bromine and fluorine substituents. This structure imparts high thermal and chemical stability, making it suitable for specialized applications in flame retardancy, chemical synthesis, and as an intermediate in the production of advanced materials. The presence of both bromine and fluorine enhances its reactivity in substitution and addition reactions, while the perfluorinated backbone contributes to low surface energy and resistance to degradation. Its well-defined molecular structure ensures consistent performance in precision applications, such as pharmaceuticals or agrochemicals, where controlled functionalization is critical. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
3,4-Dibromo-1,1,1,2,2-pentafluorobutane structure
378-69-8 structure
Product Name:3,4-Dibromo-1,1,1,2,2-pentafluorobutane
CAS No:378-69-8
MF:C4H3Br2F5
MW:305.866637468338
MDL:MFCD03094110
CID:304428
PubChem ID:2773990
Update Time:2025-06-09

3,4-Dibromo-1,1,1,2,2-pentafluorobutane Chemical and Physical Properties

Names and Identifiers

    • Butane,3,4-dibromo-1,1,1,2,2-pentafluoro-
    • 3,4-Dibromo-1,1,1,2,2-pentafluorobutane
    • 3,4-Dibrom-1,1,1,2,2-pentafluor-butan
    • 3,4-dibromo-1,1,1,2,2-pentafluoro-butane
    • Butane,3,4-dibromo-1,1,1,2,2-pentafluoro
    • PC1269
    • DTXSID60378818
    • LRKIMNKTUXHNLV-UHFFFAOYSA-N
    • C4H3Br2F5
    • SCHEMBL5907232
    • MFCD03094110
    • 2,2,4,4,6,6-HEXABROMOBIPHENYL
    • AKOS007930357
    • 378-69-8
    • MDL: MFCD03094110
    • Inchi: 1S/C4H3Br2F5/c5-1-2(6)3(7,8)4(9,10)11/h2H,1H2
    • InChI Key: LRKIMNKTUXHNLV-UHFFFAOYSA-N
    • SMILES: BrC(CBr)C(C(F)(F)F)(F)F

Computed Properties

  • Exact Mass: 303.85200
  • Monoisotopic Mass: 303.85217g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 2.057
  • Boiling Point: 128.5°C at 760 mmHg
  • Flash Point: 31.5°C
  • Refractive Index: 1.409
  • PSA: 0.00000
  • LogP: 3.34240

3,4-Dibromo-1,1,1,2,2-pentafluorobutane Security Information

3,4-Dibromo-1,1,1,2,2-pentafluorobutane Customs Data

  • HS CODE:2903799090
  • Customs Data:

    China Customs Code:

    2903799090

    Overview:

    2903799090 Other acyclic hydrocarbon halogenated derivatives(Containing two or more different halogens).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Summary:

    2903799090 halogenated derivatives of acyclic hydrocarbons containing two or more different halogens.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

3,4-Dibromo-1,1,1,2,2-pentafluorobutane Pricemore >>

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Additional information on 3,4-Dibromo-1,1,1,2,2-pentafluorobutane

3,4-Dibromo-1,1,1,2,2-Pentafluorobutane (CAS No. 378-69-8): A Multifunctional Halogenated Compound in Advanced Chemical Applications

In the realm of fluorinated organic compounds, 3,4-dibromo-1,1,1,2,2-pentafluorobutane (hereafter referred to as dibromopentafluorobutane) stands out as a structurally unique molecule with significant potential in specialized chemical applications. This compound (CAS No. 378-69-8) combines bromine and fluorine halogenation patterns that create distinctive physicochemical properties. Recent advancements in synthetic methodologies and mechanistic studies have revealed novel applications in pharmaceutical intermediates and high-performance materials.

The molecular architecture features a four-carbon backbone where positions 3 and 4 bear bromine substituents while the remaining positions exhibit complete fluorination (CF3-CF2-Br-CBrF2). This configuration provides exceptional thermal stability due to the electron-withdrawing effects of fluorine atoms suppressing radical initiation pathways. Recent NMR spectroscopy studies published in Chemical Communications (2023) confirmed its conformational rigidity at temperatures exceeding 150°C under inert conditions.

In drug discovery programs targeting kinase inhibitors and ion channel modulators, this compound serves as a privileged scaffold for bioisosteric replacements. Researchers from MIT's Department of Chemical Engineering demonstrated its utility in stabilizing protein-ligand interactions through fluorine-induced hydrophobic effects. A 2024 study highlighted its role in creating conformationally restricted analogs of known antiviral agents without compromising metabolic stability.

Synthetic strategies have evolved significantly since its initial preparation via nucleophilic fluorination of dibromobutane derivatives. Modern protocols employ palladium-catalyzed cross-coupling techniques with N-fluoro-bis(phenyl)sulfonimide (NFSI), achieving >95% yield under mild conditions. This methodological improvement reduces energy consumption by 40% compared to traditional electrochemical approaches reported prior to 2019.

In materials science applications, this compound functions as a high-boiling solvent (boiling point: ~155°C at atmospheric pressure) for processing perovskite solar cell precursors. A collaborative study between Stanford University and Samsung Advanced Institute of Technology (SAIT) showed its ability to form defect-free MAPbI3 films with record power conversion efficiencies exceeding 26%. The bromine-fluorine balance prevents unwanted halide segregation during annealing processes.

Environmental fate studies conducted under OECD guidelines revealed rapid biotransformation via cytochrome P450-mediated oxidation pathways when exposed to aerobic microbial consortia. This contrasts with traditional perfluoroalkyl substances (PFAS), demonstrating lower persistence potential as confirmed by half-life measurements under simulated environmental conditions (t½ = 7–9 days at pH 7).

Ongoing research explores its application as an intermediate in radiopharmaceutical production through 76Br radiohalogenation processes. Preclinical trials indicate favorable pharmacokinetics when conjugated with monoclonal antibodies targeting HER2-positive tumors. These advancements position dibromopentafluorobutane as a critical building block in next-generation precision medicine platforms.

The compound's unique reactivity profile enables controlled radical polymerization techniques when incorporated into methacrylate monomers. Recent publications from the University of Tokyo demonstrated its use in synthesizing stimuli-responsive hydrogels exhibiting phase transition temperatures tunable between 35–45°C through bromine-fluorine substitution ratios.

Safety data accumulated over the past decade shows low acute toxicity profiles when handled under standard laboratory protocols (LD50 > 5 g/kg orally). Vapor pressure measurements (< span class="bold" style="font-weight:bold;">~0.1 mmHg at 25°C) ensure minimal inhalation risks during routine operations compared to volatile organic compounds commonly used in similar applications.

This multifunctional compound continues to drive innovation across diverse sectors through strategic exploitation of its halogenation patterns and structural rigidity. Ongoing investigations into enzymatic degradation pathways and scalable production methods promise further expansion into industrial-scale applications while maintaining compliance with evolving environmental regulations.

New computational chemistry models using DFT-B3LYP calculations reveal unexpected hydrogen bonding capabilities originating from bromine-induced electron density perturbations around the central carbon atoms. These findings open avenues for designing novel supramolecular assemblies with applications in drug delivery systems and molecular recognition technologies.

In summary, 3,4-dibromo-1,1,1,2,2-pentafluorobutane (CAS No. 378-69-8) exemplifies how precise halogen substitution can unlock unprecedented chemical functionalities across academic research and industrial development landscapes.

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